molecular formula C13H19Cl2F3N2 B1390785 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride CAS No. 1189494-84-5

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride

Cat. No.: B1390785
CAS No.: 1189494-84-5
M. Wt: 331.2 g/mol
InChI Key: FEHIEDHHFYKBPW-UHFFFAOYSA-N
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Description

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride is a chemical compound with the molecular formula C13H17F3N2.2ClH and a molecular weight of 331.21 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and an amino group, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the amino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

4-Methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride can be compared with other similar compounds, such as:

    4-Methyl-1-(4-amino-2-chlorophenyl)piperidine dihydrochloride: This compound has a chlorine atom instead of a trifluoromethyl group, which affects its chemical properties and biological activities.

    4-Methyl-1-(4-amino-2-methylphenyl)piperidine dihydrochloride: The presence of a methyl group instead of a trifluoromethyl group results in different reactivity and applications.

    4-Methyl-1-(4-amino-2-fluorophenyl)piperidine dihydrochloride:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-(trifluoromethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2.2ClH/c1-9-4-6-18(7-5-9)12-3-2-10(17)8-11(12)13(14,15)16;;/h2-3,8-9H,4-7,17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHIEDHHFYKBPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661720
Record name 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189494-84-5
Record name 4-(4-Methylpiperidin-1-yl)-3-(trifluoromethyl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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